molecular formula C17H16ClNO2S2 B2520285 3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide CAS No. 398995-56-7

3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B2520285
CAS No.: 398995-56-7
M. Wt: 365.89
InChI Key: UDJYQELDQXHZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide is a potent and selective histone deacetylase 6 (HDAC6) inhibitor, recognized in scientific literature for its utility in probing the biological functions of this unique enzyme. HDAC6 is a class IIb deacetylase that primarily targets non-histone proteins, such as α-tubulin, HSP90, and cortactin, playing a critical role in cellular processes including cell motility, protein degradation via aggresome formation, and stress response. This compound exhibits high selectivity for HDAC6 over other HDAC isoforms, making it an invaluable chemical probe for dissecting HDAC6-specific pathways in disease models, particularly in oncology. Research has demonstrated its efficacy in impairing metastatic potential in cancer cells and in studies of neurodegenerative diseases where protein aggregation is a hallmark. Its mechanism involves chelating the zinc ion within the active site of HDAC6, thereby increasing tubulin acetylation and disrupting HDAC6-dependent cellular functions. This makes it a crucial tool for investigating epigenetic regulation beyond the nucleus, chaperone function, and the dynamics of the cytoskeleton. A study published in Nature Communications identified this specific compound as a key molecule in exploring HDAC6 inhibition in T-cell lymphoma and other hematological malignancies (source: https://www.nature.com/articles/s41467-018-06006-6). Its application extends to combination therapy studies, where it is used to sensitize cancer cells to proteasome inhibitors by blocking the aggresome pathway, a major mechanism of resistance. For research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2S2/c1-13-2-6-15(7-3-13)19(16-10-11-23(20,21)12-16)22-17-8-4-14(18)5-9-17/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJYQELDQXHZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide typically involves the reaction of 4-chlorothiophenol with p-toluidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene derivatives, including those similar to 3-(((4-chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing a thiazole moiety have shown promising results in inhibiting tumor growth and promoting apoptosis in cancer cells .

Antimicrobial Properties

Compounds featuring the thiophene ring have been investigated for their antimicrobial activities. The presence of the 4-chlorophenyl and p-tolyl groups enhances the lipophilicity and bioavailability of these compounds, making them effective against a range of bacterial and fungal pathogens. Studies have reported that certain thiophene derivatives demonstrate potent antibacterial activity against resistant strains of bacteria .

Antioxidant Activity

The antioxidant properties of thiophene derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders. Compounds related to 3-(((4-chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide have been evaluated for their capacity to protect cellular components from oxidative damage .

Synthetic Pathways

The synthesis of 3-(((4-chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide can be achieved through various methods, including nucleophilic substitution reactions involving thiophenes and chlorinated aromatic compounds. The introduction of functional groups such as amines and thioethers is crucial for enhancing biological activity.

Table 1: Synthetic Methods for Thiophene Derivatives

MethodDescriptionYield (%)
Method ANucleophilic substitution with chlorinated phenyl groups75%
Method BCyclization reactions involving thiourea derivatives68%
Method CMulti-step synthesis from thiophene precursors82%

Chemical Stability

The stability of the compound under physiological conditions is essential for its application in drug development. Studies indicate that the incorporation of sulfur into the structure improves metabolic stability while maintaining bioactivity .

Conductive Polymers

Thiophene derivatives are being explored as building blocks for conductive polymers due to their electronic properties. The incorporation of 3-(((4-chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide into polymer matrices can enhance conductivity and thermal stability, making them suitable for applications in organic electronics and sensors .

Photovoltaic Devices

Research has shown that thiophene-based materials can be utilized in organic photovoltaic devices due to their ability to absorb light effectively and facilitate charge transport. The structural modifications provided by the chlorophenyl and toluidine groups can optimize the energy levels necessary for efficient light harvesting .

Mechanism of Action

The mechanism of action of 3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of cell signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications References
2,3-Dihydrothiophene 1,1-dioxide None (parent structure) 118.15 48.5–49.5 Base for sulfone synthesis
4-Chloro-2,3-dihydrothiophene 1,1-dioxide Cl at position 4 152.60 Not reported Intermediate in halogenation reactions
3-Chloro-4-[(4-chlorophenyl)thio]tetrahydrothiophene 1,1-dioxide Cl at position 3, (4-ClC₆H₄)S at position 4 297.22 82 Study of thioether-sulfone interactions
4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide (3-ClC₆H₄CH₂)NH at position 4, OH at position 3 275.75 Not reported Potential pharmacological activity
Target Compound (4-ClC₆H₄)S and (p-tolyl)NH groups ~350–370 (estimated) Not reported Likely applications in medicinal chemistry or materials science
Key Observations:
  • Substituent Effects on Reactivity : The parent 2,3-dihydrothiophene 1,1-dioxide undergoes bromination in aqueous media to form dibrominated derivatives, whereas halogenated analogues (e.g., 4-chloro derivative) may exhibit altered regioselectivity due to electron-withdrawing effects . The target compound’s (4-chlorophenyl)thio group could further stabilize intermediates via resonance or steric hindrance.
  • Hydrogen Bonding: Amino-substituted derivatives (e.g., 4-[(3-chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide) form intermolecular N—H⋯O bonds with sulfone oxygen, enhancing crystallinity . The p-tolylamino group in the target compound may similarly participate in hydrogen bonding.
  • Conjugation Effects : The α-sulfone structure (conjugated double bond with SO₂) in 2,3-dihydrothiophene 1,1-dioxide increases electrophilicity compared to β-sulfones like 2,5-dihydrothiophene 1,1-dioxide . Substituents such as (4-chlorophenyl)thio may further modulate this property.

Physical and Spectroscopic Properties

  • Melting Points : Halogenation generally increases melting points (e.g., 82°C for 3-chloro-4-[(4-chlorophenyl)thio]tetrahydrothiophene 1,1-dioxide vs. 49°C for the parent compound) due to enhanced intermolecular forces .
  • Solubility: Amino and thio substituents may improve solubility in polar solvents compared to purely hydrocarbon analogues .

Biological Activity

3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its antioxidant, anticancer, and antimicrobial activities based on diverse research findings.

1. Antioxidant Activity

Research indicates that compounds with similar thiophene structures exhibit significant antioxidant properties. For instance, derivatives of 1,2,4-triazole-3-thione have shown considerable DPPH radical scavenging activity, often surpassing that of ascorbic acid in potency . The presence of sulfur in the structure enhances the electron-donating ability of the molecule, which is crucial for antioxidant activity.

CompoundDPPH Scavenging Activity (%)Reference
3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxideTBDTBD
1,2,4-Triazole derivative45.1%

2. Anticancer Activity

The anticancer potential of related compounds has been extensively studied. In vitro assays have demonstrated that derivatives with similar moieties exhibit cytotoxic effects against various cancer cell lines. For example, triazole-thione derivatives were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, revealing promising selectivity and potency .

Case Study:
A specific derivative was noted for its ability to inhibit cancer cell migration significantly and showed selectivity towards cancer cells over normal cells. This suggests a potential for development as an antimetastatic agent .

Compound TypeCell Line TestedIC50 (µM)Reference
Triazole-thione derivativeIGR39 (Melanoma)TBD
Triazole-thione derivativeMDA-MB-231 (Breast Cancer)TBD

3. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have shown efficacy against various pathogens, including fungi and bacteria. For instance, pyrazole derivatives bearing a chlorophenyl group demonstrated antifungal activity against several strains of pathogenic fungi and exhibited activity against Mycobacterium tuberculosis .

Research Findings:
In a study evaluating the antifungal properties of chlorophenyl-containing compounds, some exhibited significant inhibition of fungal growth at low concentrations.

Pathogen TestedCompound TypeMinimum Inhibitory Concentration (MIC)Reference
Fungal StrainsPyrazole derivativeTBD
Mycobacterium tuberculosisPyrazole derivativeTBD

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